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Compound Name: 1,1,1-Trimethyldisilane

CAS No.: 18365-32-7

Cat. No.: B15342459

Get Quote

Introduction & Strategic Rationale
1,1,1-Trimethyldisilane (

) is a highly reactive, volatile primary silane that serves as a premium reagent for installing the

moiety into organic frameworks. This functional group is highly sought after in advanced
materials science and drug development, where it acts as a lipophilic bioisostere or a precursor
for silylene generation.

Unlike tertiary silanes, the primary

group exhibits exceptionally fast oxidative addition kinetics with platinum(0) catalysts .
However, this high reactivity introduces a critical synthetic challenge: the propensity for over-
alkylation (di- or tri-hydrosilylation) and Si-Si bond disproportionation. This application note
details the causality-driven protocols required to achieve high-yielding, strictly mono-alkylated
anti-Markovnikov products.
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Mechanistic Insights & Causality in Experimental
Design
To design a self-validating and robust protocol, every experimental variable must be grounded

in mechanistic causality:

Catalyst Selection (Karstedt's Catalyst, Pt(0)): Platinum(0) complexes are chosen over

Palladium or Rhodium because Pt strongly favors the classical Chalk-Harrod mechanism

(hydrometalation followed by reductive elimination) without promoting the competitive

cleavage of the sensitive Si-Si bond.

Stoichiometric Control (Reverse Addition): Because

contains three active Si-H bonds, the statistical probability of secondary hydrosilylation is
high once the mono-adduct is formed. To suppress this, a 3:1 to 5:1 molar excess of the
silane is used, and the alkene is introduced slowly via a syringe pump. This ensures the
localized concentration of alkene remains negligible, kinetically favoring mono-addition.

Temperature Regulation (25–40 °C): Disilanes are prone to thermal decomposition.

Specifically, 1,1,1-trimethyldisilane can undergo

-elimination at elevated temperatures to extrude highly reactive silylene (

) and trimethylsilane (

) . Maintaining a mild thermal profile strictly suppresses this degradation pathway.
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Fig 1. Step-by-step workflow for the controlled mono-hydrosilylation using 1,1,1-
trimethyldisilane.
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Fig 2. Modified Chalk-Harrod mechanism for the Pt-catalyzed hydrosilylation of alkenes.

Step-by-Step Experimental Protocol
Self-Validating System: This protocol incorporates in-process analytical checks to ensure

reaction fidelity before proceeding to isolation.

Materials Required:

1,1,1-Trimethyldisilane (Caution: highly volatile and flammable)

Terminal Alkene (e.g., 1-hexene), dried over
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and distilled.

Karstedt’s Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), 2% in

xylene.

Anhydrous Toluene (degassed).

Step 1: Apparatus Preparation

Flame-dry a 50 mL two-neck Schlenk flask equipped with a magnetic stir bar, a reflux

condenser (cooled to 5 °C to prevent silane escape), and a rubber septum.

Purge the system with ultra-pure Argon for 15 minutes.

Causality: Primary silanes are highly susceptible to oxidation and moisture-induced

polymerization. Strict anaerobic conditions are mandatory.

Step 2: Reagent Loading

Under positive Argon flow, inject 10 mL of anhydrous toluene into the flask.

Add 3.0 mmol of 1,1,1-trimethyldisilane.

Inject 5 µL of Karstedt’s catalyst solution (approx. 0.1 mol% Pt relative to the alkene).

Stir the mixture at 25 °C for 5 minutes to ensure homogeneous catalyst distribution.

Step 3: Controlled Substrate Addition

Load 1.0 mmol of the terminal alkene into a gas-tight syringe.

Using a syringe pump, add the alkene to the stirring silane/catalyst mixture at a rate of 0.5

mL/h.

Causality: Starving the reaction of the alkene prevents the mono-adduct from competing

with the starting silane for the Pt-catalyst, ensuring >95% chemoselectivity for the mono-

hydrosilylated product.

Step 4: In-Process Validation & Reaction Monitoring
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After the addition is complete, allow the reaction to stir for an additional 1 hour at 35 °C.

Validation Check: Withdraw a 50 µL aliquot, dilute in

, and analyze via

NMR. The reaction is deemed complete when vinylic protons (

5.0–5.8 ppm) are completely absent, and the primary

protons appear as a distinct multiplet around

3.5–3.8 ppm.

Step 5: Quenching and Purification

Cool the flask to 0 °C and expose it to air for 10 minutes to deactivate the active Pt(0)

species.

Remove the solvent and excess 1,1,1-trimethyldisilane under reduced pressure (100 mbar

at 20 °C). Note: The unreacted silane can be collected in a liquid nitrogen cold trap for

recycling.

Purify the crude product via Kugelrohr short-path distillation to isolate the pure alkyl-1,1,1-
trimethyldisilane.

Quantitative Data: Substrate Scope and Selectivity
The following table summarizes the optimized reaction metrics for various substrates,

demonstrating the robustness of the protocol across different electronic and steric

environments.
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Substrate
Catalyst
(mol%)

Temp (°C) Time (h)
Mono-
Adduct
Yield (%)

Regioselect
ivity
(Linear:Bra
nched)

1-Hexene
Pt(0) Karstedt

(0.1)
35 1.5 92 > 99:1

Styrene
Pt(0) Karstedt

(0.5)
40 3.0 88 95:5

Allyl glycidyl

ether

Pt(0) Karstedt

(0.2)
35 2.0 85 > 99:1

Phenylacetyl

ene

Pt(0) Karstedt

(0.5)
40 4.0

79 (Vinyl

silane)

92:8 (

(E):

)

Table 1: Hydrosilylation of various unsaturated substrates with 1,1,1-trimethyldisilane. Yields

represent isolated mono-adducts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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